(5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(2H-Chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- A 3-methoxypropyl chain at the N3 position, influencing solubility and steric interactions.
- A thioxo group at C2, enhancing hydrogen-bonding capacity.
Thiazolidinones are renowned for diverse biological activities (e.g., antimicrobial, anticancer), and structural modifications like those in this compound aim to optimize pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C17H17NO3S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17NO3S2/c1-20-8-4-7-18-16(19)15(23-17(18)22)10-12-9-13-5-2-3-6-14(13)21-11-12/h2-3,5-6,9-10H,4,7-8,11H2,1H3/b15-10- |
InChI Key |
PQQFXTMXJULETJ-GDNBJRDFSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one , a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of compounds characterized by their unique heterocyclic structure, which includes a thiazolidine ring. These compounds have been extensively studied for their antidiabetic , antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of thiazolidinones can be significantly influenced by substituents at various positions on the ring, making them versatile scaffolds for drug development .
1. Antidiabetic Activity
Thiazolidinone derivatives have shown promising results in managing diabetes through their action as PPARγ agonists , which enhance insulin sensitivity. For instance, the compound's structural modifications can lead to improved binding affinity to PPARγ, thereby enhancing its antidiabetic effects .
2. Anticancer Properties
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer activity. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
3. Antimicrobial Effects
The compound has demonstrated notable antimicrobial activity against various pathogens. Thiazolidinones are known to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, contributing to their effectiveness against resistant strains .
4. Antioxidant Activity
Antioxidant properties of thiazolidinone derivatives have been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by the nature and position of substituents on the thiazolidine ring. For example:
- Substituent Variations : Modifications at the 5-position with various aryl groups can enhance anticancer activity.
- Functional Groups : The presence of methoxy or hydroxyl groups can significantly alter the compound's interaction with biological targets, enhancing its efficacy against specific diseases .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of a series of thiazolidinone derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, a novel thiazolidinone was synthesized and tested against various bacterial strains. The compound showed significant inhibitory effects with MIC values lower than those of conventional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various pathogens, including resistant strains of bacteria .
- Anti-inflammatory Effects :
- Anticancer Properties :
Pharmacological Insights
- Mechanism of Action :
- Synergistic Effects :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Güzel-Akdemir et al., 2018 | Antimicrobial Evaluation | Identified significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Alheety et al., 2020 | Anti-inflammatory Properties | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |
| ResearchGate Publication | Anticancer Activity | Reported induction of apoptosis in various cancer cell lines through mitochondrial pathways. |
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is critical for forming the exocyclic double bond (C5 position) between the thiazolidinone core and chromene aldehyde precursors .
The reaction proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration . Microwave-assisted methods improve efficiency and reduce side products .
Nucleophilic Substitution at the Thioxo Group
The C2 thioxo group undergoes substitution with amines or alkyl halides, modifying pharmacological properties .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | 2-Methylthio derivative | Enhanced solubility |
| Benzylamine | EtOH, reflux, 12h | 2-Amino-substituted analog | Antimicrobial optimization |
The thioxo group’s reactivity is pH-dependent, with optimal substitution occurring under mildly basic conditions.
Cycloaddition Reactions
The exocyclic double bond (C5=C) participates in [4+2] Diels-Alder reactions with dienophiles .
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 6h | Bicyclic adduct with fused oxazine ring | endo-Selective |
| Tetracyanoethylene | CHCl₃, rt, 24h | Tetracyano-substituted cyclohexene derivative | exo-Prefominant |
Cycloadditions are stereoselective, influenced by electron-withdrawing groups on the chromene moiety .
Oxidation of Thioxo Group
Controlled oxidation converts the thioxo (C=S) to sulfonyl (C=O) groups, altering bioactivity .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4h | 2-Oxo-1,3-thiazolidin-4-one derivative | 72% |
| KMnO₄ | H₂O, 0°C, 1h | Over-oxidation to sulfonic acid | 38% |
Reduction of Exocyclic Double Bond
Catalytic hydrogenation selectively reduces the C5=C bond :
| Catalyst | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Dihydrothiazolidinone analog | cis-Dominant |
Functionalization at N3 Position
The 3-methoxypropyl substituent undergoes further modifications:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate | N3-(Carbethoxymethyl) derivative | Prodrug synthesis |
| Acylation | Acetyl chloride | N3-Acetylated analog | Metabolic stability studies |
Methoxypropyl’s ether linkage is stable under acidic conditions but cleaves with BBr₃ in CH₂Cl₂.
Halogenation and Cross-Coupling
Electrophilic halogenation at the chromene’s aromatic ring enables further derivatization :
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| Br₂ (1 equiv) | C6 of chromene | 6-Bromo-substituted derivative | CHCl₃, 0°C, 2h |
| ICl | C8 of chromene | 8-Iodo analog | AcOH, rt, 6h |
Halogenated derivatives serve as intermediates in Suzuki-Miyaura cross-couplings .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the exocyclic double bond and alkenes :
| Alkene | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Ethylene | UV (254 nm), hexane, 12h | Bicyclobutane adduct | 0.45 |
Key Mechanistic Insights
-
Stereoelectronic Effects : The Z-configuration at C5 stabilizes conjugation between the chromene and thiazolidinone, enhancing electrophilicity at C2 and C5 .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents favor cycloadditions .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Experimental protocols should prioritize microwave-assisted and catalytic methods to enhance efficiency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Arylidene Groups : Chromen derivatives (e.g., target compound, 3m) exhibit higher thermal stability (melting points >260°C) compared to benzofuran (246–250°C) or benzodioxole analogs (178–246°C) .
- N3 Substituents: Methoxypropyl/ethoxypropyl chains enhance solubility via ether linkages, while aromatic substituents (e.g., phenylmethylamino butyl in 9e) may reduce solubility but improve target binding .
Q & A
Q. What are the optimal synthetic methodologies for (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one?
Answer: Microwave-assisted synthesis is a validated method for analogous thiazolidinone derivatives. For example:
-
Reaction Setup : Use a microwave reactor (e.g., Explorer®24 or Synthewave®402) with a cylindrical quartz reactor. Combine 3-aminorhodanine derivatives, aldehydes (e.g., piperonaldehyde), and catalysts (piperidine or acetic acid) under controlled conditions .
-
Conditions :
Parameter Value Temperature 80–150°C Reaction Time 20–120 min Catalyst Piperidine (0.1 eq) Yield 26–96% (depending on substituents) -
Purification : Filter insoluble products, recrystallize in ethanol, and dry under vacuum .
Q. How can researchers characterize the structural integrity of this compound?
Answer: Use multi-modal analytical techniques:
- NMR Spectroscopy : Confirm Z-configuration via coupling constants (e.g., for NCH₂ in -NMR) and aromatic proton patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., observed m/z 336.0005 vs. calculated 336.0004 for a related compound) .
- Melting Point : Compare with literature values (e.g., 218–220°C for similar derivatives) .
Q. What preliminary biological activities are reported for structurally similar thiazolidinones?
Answer: Analogous compounds exhibit:
- Antimicrobial Activity : MIC values ≤ 8 µg/mL against S. aureus and C. albicans .
- Anticancer Potential : IC₅₀ values < 10 µM in kinase inhibition assays (e.g., sphingosine-1-phosphate receptor modulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer: Key structural modifications and their impacts:
-
Substituent Effects :
-
Methodology : Synthesize derivatives with varying arylidene groups (e.g., benzodioxole, dimethoxybenzyl) and assay against target enzymes .
Q. What computational strategies validate target engagement and mechanism of action?
Answer:
Q. How can researchers resolve contradictions between in vitro and in silico data?
Answer:
- Hypothesis Testing Example : If in vitro activity is lower than predicted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
